

# "IUPAC name for ethyl 1-fluoro-2-oxocyclohexanecarboxylate"

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## Compound of Interest

Compound Name:	<i>Ethyl 1-fluoro-2-oxocyclohexanecarboxylate</i>
Cat. No.:	B1609971

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An In-Depth Technical Guide to the IUPAC Nomenclature of **Ethyl 1-fluoro-2-oxocyclohexanecarboxylate**

## Introduction

The International Union of Pure and Applied Chemistry (IUPAC) has established a systematic method for naming organic chemical compounds, ensuring that each compound has a unique and unambiguous name from which its structural formula can be derived.[1][2] This universal chemical language is indispensable for researchers, scientists, and professionals in drug development for clear communication and documentation.[3][4] This guide will provide a detailed, step-by-step deconstruction of the IUPAC naming process for the complex organic molecule, **ethyl 1-fluoro-2-oxocyclohexanecarboxylate**.

## Core Principles of IUPAC Nomenclature

The IUPAC system is built on a foundation of identifying the principal functional group, the parent hydrocarbon chain or ring, and all substituents.[5][6] A hierarchical set of rules governs the priority of functional groups, which dictates the suffix of the compound's name.[7][8][9] All other functional groups and side chains are treated as substituents and are named as prefixes. [9][10]

# Systematic Naming of Ethyl 1-fluoro-2-oxocyclohexanecarboxylate

The process of systematically naming **ethyl 1-fluoro-2-oxocyclohexanecarboxylate** involves a logical sequence of steps, starting with the identification of the principal functional group and the parent structure.

## Step 1: Identification of Functional Groups

The first crucial step is to identify all the functional groups present in the molecule. In the given compound, we can identify three distinct functional groups:

- An Ester: Characterized by the -COOR group.
- A Ketone: Indicated by the carbonyl group (C=O) within the cyclohexane ring.
- A Halogen (Fluorine): A fluoro- substituent.

## Step 2: Determination of the Principal Functional Group

According to IUPAC rules, functional groups are ranked in a specific order of priority to determine the suffix of the name.<sup>[7][8][9]</sup> Esters hold a higher priority than ketones.<sup>[9][11]</sup> Consequently, the ester group is designated as the principal functional group, and its presence will define the suffix of the compound's name. The ketone and the fluorine atom will be treated as substituents and named as prefixes.<sup>[9]</sup>

## Step 3: Identification of the Parent Structure

The principal functional group is attached to a cyclic system. When an ester group is attached to a ring, the ring is considered the parent structure.<sup>[11][12]</sup> In this case, the parent structure is a cyclohexane ring.

## Step 4: Naming the Ester

Esters are named as alkyl carboxylates. The naming process is bifurcated:

- The Alkyl Group: The name of the alkyl group attached to the oxygen atom of the ester is stated first. In this molecule, an ethyl group (-CH<sub>2</sub>CH<sub>3</sub>) is bonded to the oxygen, so the first

part of the name is "ethyl".[\[13\]](#)[\[14\]](#)

- The Carboxylate Group: The parent acid's name is modified by changing the "-oic acid" suffix to "-oate".[\[11\]](#)[\[13\]](#) Since the ester is attached to a cyclohexane ring, the base name is "cyclohexanecarboxylate".[\[11\]](#)

Combining these, the base name of the compound is ethyl cyclohexanecarboxylate.

## Step 5: Numbering the Parent Ring

The numbering of the carbon atoms in the cyclohexane ring is dictated by the position of the principal functional group. The carbon atom to which the ester group is attached is assigned the locant '1'.[\[15\]](#)

Next, we number the ring in a direction that gives the lowest possible locants to the other substituents. The substituents are a fluoro group and an oxo group (from the ketone). Following the 'first point of difference' rule, we can number the ring either clockwise or counter-clockwise from carbon 1.

- Clockwise: The oxo group is at position 2, and there are no other substituents.
- Counter-clockwise: The oxo group would be at position 6.

To assign the lowest possible locants, we number the ring clockwise. Therefore, the fluoro group is at position 1, and the oxo group is at position 2.

## Step 6: Assembling the Full IUPAC Name

The final step is to assemble the complete name by adding the prefixes for the substituents in alphabetical order.[\[16\]](#) The substituents are:

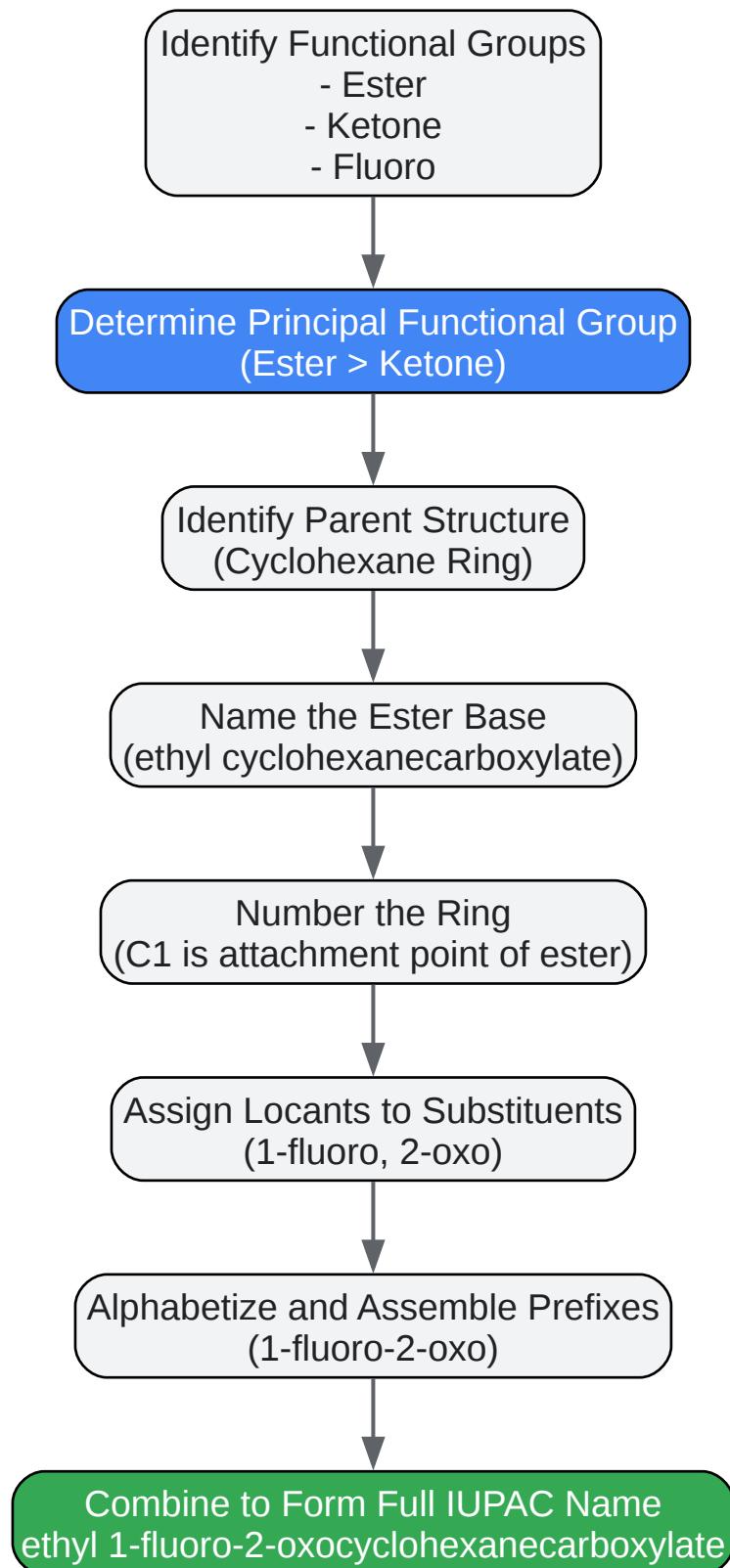
- A fluorine atom at position 1, named as 1-fluoro.
- A ketone group at position 2, named as 2-oxo when it is a substituent.[\[9\]](#)

Alphabetically, "fluoro" comes before "oxo". Therefore, the prefixes are arranged as "1-fluoro-2-oxo".

Combining all the parts in the correct order (alkyl group, then substituted parent carboxylate), the systematic IUPAC name for the compound is **ethyl 1-fluoro-2-oxocyclohexanecarboxylate**.

## Visualizing the Naming Process

The logical flow of the IUPAC naming process for this molecule can be visualized as follows:

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Caption: A flowchart illustrating the systematic IUPAC naming process.

# Experimental Protocols for Structural Verification

In a research setting, the verification of the chemical structure corresponding to the IUPAC name would be performed using various analytical techniques.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the connectivity of atoms and the chemical environment of each nucleus.

Methodology:

- Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>) in an NMR tube.
- <sup>1</sup>H NMR Spectroscopy:
  - Acquire a proton NMR spectrum.
  - Expected Signals:
    - A triplet for the methyl protons (-CH<sub>3</sub>) of the ethyl group.
    - A quartet for the methylene protons (-CH<sub>2</sub>-) of the ethyl group.
    - Multiplets for the methylene protons of the cyclohexane ring.
- <sup>13</sup>C NMR Spectroscopy:
  - Acquire a carbon-13 NMR spectrum.
  - Expected Signals:
    - A signal for the ester carbonyl carbon.
    - A signal for the ketone carbonyl carbon.
    - A signal for the carbon bearing the fluorine atom (split by fluorine).
    - Signals for the carbons of the ethyl group and the cyclohexane ring.

- $^{19}\text{F}$  NMR Spectroscopy:
  - Acquire a fluorine-19 NMR spectrum to confirm the presence and chemical environment of the fluorine atom.
- 2D NMR (COSY, HSQC, HMBC): Perform two-dimensional NMR experiments to establish the connectivity between protons and carbons, confirming the substitution pattern on the cyclohexane ring.

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

- Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via an appropriate ionization source (e.g., Electrospray Ionization - ESI).
- Data Acquisition: Acquire a mass spectrum.
- Analysis:
  - The molecular ion peak should correspond to the calculated molecular weight of  $\text{C}_9\text{H}_{13}\text{FO}_3$  (188.20 g/mol).
  - Analyze the fragmentation pattern to identify characteristic losses (e.g., loss of the ethoxy group, loss of CO).

## Data Summary

Analytical Technique	Expected Key Observations
<sup>1</sup> H NMR	Triplet and quartet for the ethyl group; multiplets for the cyclohexane protons.
<sup>13</sup> C NMR	Signals for two distinct carbonyl carbons (ester and ketone); a carbon signal split by fluorine.
<sup>19</sup> F NMR	A single resonance confirming the presence of one fluorine environment.
Mass Spectrometry	Molecular ion peak at m/z = 188.20.

## Conclusion

The systematic application of IUPAC nomenclature rules allows for the unambiguous naming of complex organic molecules such as **ethyl 1-fluoro-2-oxocyclohexanecarboxylate**. By prioritizing the ester functional group, identifying the parent cyclohexane ring, and correctly numbering the substituents, a precise and universally understood name is generated. The combination of these established rules with modern analytical techniques provides a robust framework for chemical communication and research in drug development and other scientific disciplines.

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